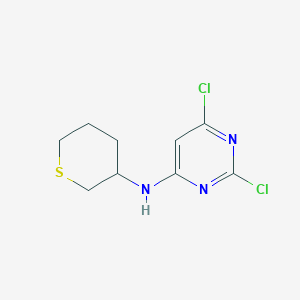
2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an amine group at position 4 The amine group is further substituted with a tetrahydro-2H-thiopyran-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at positions 2 and 6 using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution with Tetrahydro-2H-thiopyran-3-yl Group: The final step involves the substitution of the amine group at position 4 with a tetrahydro-2H-thiopyran-3-yl group. This can be achieved through a nucleophilic substitution reaction using the corresponding amine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but with a dimethylamino group instead of the tetrahydro-2H-thiopyran-3-yl group.
Tetrahydro-2H-thiopyran-4-amine: Similar thiopyran ring but lacks the pyrimidine structure.
Uniqueness
2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine is unique due to the combination of the pyrimidine ring with the tetrahydro-2H-thiopyran-3-yl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C9H11Cl2N3S |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2,6-dichloro-N-(thian-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3S/c10-7-4-8(14-9(11)13-7)12-6-2-1-3-15-5-6/h4,6H,1-3,5H2,(H,12,13,14) |
InChI Key |
WTIDMHPQKLWFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















